REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].C1C(=O)N([Br:18])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Br:18])[C:3]=1[O:9][CH3:10]
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Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)C)OC
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Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooled to room temperature
|
Type
|
FILTRATION
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Details
|
the solution was filtrated
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Type
|
WASH
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Details
|
the solid was washed with CCl4 (30 mL×2)
|
Type
|
WASH
|
Details
|
The filtrate was washed with NaHO3 (aq. 250 mL×2), Na2CO3 (aq. 100 mL×2), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)CBr)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.4 g | |
YIELD: PERCENTYIELD | 97.9% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |